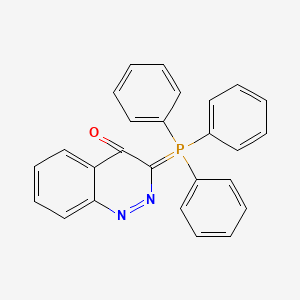

3-(Triphenyl-lambda~5~-phosphanylidene)cinnolin-4(3H)-one

Description

3-(Triphenyl-λ⁵-phosphanylidene)cinnolin-4(3H)-one (CAS: 109773-42-4) is a structurally complex organophosphorus compound featuring a cinnolinone core fused with a [1,3]dioxolo group and a triphenylphosphanylidene substituent. Its molecular formula is C₂₇H₁₉N₂O₃P, with a molecular weight of 450.4 g/mol .

Properties

CAS No. |

109773-41-3 |

|---|---|

Molecular Formula |

C26H19N2OP |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

3-(triphenyl-λ5-phosphanylidene)cinnolin-4-one |

InChI |

InChI=1S/C26H19N2OP/c29-25-23-18-10-11-19-24(23)27-28-26(25)30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |

InChI Key |

UBVIGPSXBKNXAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C(=O)C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one typically involves the reaction of cinnolin-4(3H)-one with triphenylphosphine. One common method is the Wittig reaction, where cinnolin-4(3H)-one is treated with triphenylphosphine and an appropriate base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid to form oxides and dioxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxides and dioxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted cinnolin-4(3H)-one derivatives.

Scientific Research Applications

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues in the Cinnolinone Family

4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one

- Core Structure: Cinnolinone with a dimethylamino-substituted phenyl group.

- Key Differences: The dimethylamino group is electron-donating, enhancing nucleophilicity at the cinnolinone core.

- Molecular Weight : ~293.34 g/mol (vs. 450.4 g/mol for the target compound) .

4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Core Structure: Partially saturated tetrahydrocinnolinone with a trifluoromethylphenyl substituent.

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-neutral triphenylphosphanylidene.

- Saturation of the bicyclic system reduces aromaticity, altering reactivity .

Table 1: Comparative Structural and Physicochemical Properties

| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Triphenyl-λ⁵-phosphanylidene)cinnolin-4(3H)-one | Cinnolinone + dioxolo | Triphenylphosphanylidene | 450.4 | Phosphanylidene, ketone, dioxolo |

| 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one | Cinnolinone | 4-(Dimethylamino)phenyl | ~293.34 | Dimethylamino, ketone |

| 4-[3-(Trifluoromethyl)phenyl]tetrahydrocinnolin-3(2H)-one | Tetrahydrocinnolinone | 3-(Trifluoromethyl)phenyl | ~324.29 | Trifluoromethyl, ketone |

Organophosphorus Analogues

Triphenyl-N-(triphenyl-λ⁵-phosphanylidene)-λ⁵-phosphaniminium acetate

- Structure : Contains a phosphaniminium ion and acetate counterion.

- Key Differences :

Triphenylphosphine (PPh₃)

- Structure : Simple triarylphosphine.

- Key Differences: Lacks the cinnolinone backbone, limiting π-conjugation and aromatic stabilization. Less steric bulk compared to the triphenylphosphanylidene-cinnolinone hybrid .

Biological Activity

3-(Triphenyl-lambda~5~-phosphanylidene)cinnolin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it presents data tables summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a phosphanylidene group attached to a cinnolinone moiety. This structural configuration may contribute to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| A549 | 15.0 | Cell cycle arrest in G1 phase |

| HCT116 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, showing promising results against various pathogens.

- Bacterial Strains : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties.

- In Vitro Studies : Inflammatory cytokine production was significantly reduced in treated macrophages.

- Key Cytokines : The compound notably decreased levels of TNF-alpha and IL-6.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that the administration of this compound led to a reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : A study focusing on wound infections showed that topical application of the compound significantly reduced bacterial load compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.